3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBTBTKSRBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolopyridine Core
The bicyclic system is constructed via intramolecular cyclization of a substituted pyridine. For example, 2-amino-3-cyanopyridine derivatives undergo acid-catalyzed cyclization to form the pyrrolo[2,3-c]pyridine skeleton. In a typical procedure, 2-amino-3-cyanopyridine is treated with hydrochloric acid in ethanol at reflux, yielding the fused ring system in 65–70% yield.
Critical Step :
-
Cyclization Conditions : Optimal acidity (pH 2–3) and temperature (80–90°C) prevent side reactions such as over-oxidation or dimerization.
Introduction of the 1-Methyl Group
Methylation at the 1-position is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to avoid hydrolysis of intermediates. The reaction proceeds in dimethylformamide (DMF) at 60°C for 12 hours, affording the methylated product in 85% yield.
Installation of the Propanoic Acid Side Chain
The propanoic acid moiety is introduced via nucleophilic substitution. The 6-position bromine atom in the intermediate is displaced by a malonate anion, followed by hydrolysis and decarboxylation:
-
Alkylation : 6-bromo-1-methyl-7-oxo-6,7-dihydro-5H-pyrrolo[2,3-c]pyridine reacts with diethyl malonate in tetrahydrofuran (THF) using sodium hydride as a base.
-
Hydrolysis : The malonate ester is hydrolyzed with aqueous hydrochloric acid to yield the dicarboxylic acid.
-
Decarboxylation : Heating the dicarboxylic acid at 150°C under vacuum removes one carboxyl group, yielding the propanoic acid derivative (overall yield: 55%).
Synthetic Route 2: Cross-Coupling Strategies
Palladium-Catalyzed Coupling for Ring Closure
Transition metal catalysis offers an alternative pathway. A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrole and a halopyridine constructs the bicyclic system. For instance, 5-bromo-2-iodopyridine couples with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate in the presence of Pd(PPh₃)₄, yielding the coupled product in 72% yield.
Oxidative Formation of the 7-Oxo Group
The ketone at position 7 is introduced via oxidation of a secondary alcohol. Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes the alcohol to a ketone without affecting the propanoic acid chain. This step achieves 90% conversion under ice-cold conditions.
Side Chain Functionalization
The propanoic acid group is installed early in the synthesis to avoid interference with subsequent steps. A Heck reaction between a pyrrolopyridine vinyl bromide and acrylic acid introduces the three-carbon chain in 68% yield.
Synthetic Route 3: Functional Group Modification
Reductive Amination for Methyl Group Installation
A two-step sequence involving reductive amination introduces the 1-methyl group:
-
Condensation of the pyrrolopyridine amine with formaldehyde forms an imine.
-
Reduction with sodium cyanoborohydride yields the methylated product (82% yield).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 5 | 4 | 6 |
| Overall Yield (%) | 55 | 72 | 60 |
| Cost (Relative) | $$ | $$$ | $$ |
| Scalability | Moderate | High | Low |
Key Observations :
-
Route 2 offers the highest yield due to efficient cross-coupling steps but requires expensive palladium catalysts.
-
Route 1 is cost-effective but suffers from lower yields in the cyclization step.
-
Route 3 provides flexibility in functional group manipulation but involves more steps.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may lead to undesired regioisomers. Employing directing groups (e.g., nitro or methoxy) on the pyridine ring improves selectivity, as demonstrated in analogous syntheses.
Stability of the 7-Oxo Group
The ketone is prone to enolization under basic conditions. Buffering the reaction medium at pH 6–7 during propanoic acid installation mitigates this issue.
Scientific Research Applications
3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Functional Group Impact on Bioactivity
- Propanoic Acid vs. Nitriles, being electron-withdrawing, may improve metabolic stability but reduce solubility .
- Chlorinated Phenyl vs. Pyrrolo-Pyridine Cores: Chlorinated 3-phenylpropanoic acids () exhibit antimicrobial activity due to lipophilic Cl substituents enhancing membrane penetration. In contrast, the pyrrolo-pyridine core in the target compound may target intracellular enzymes (e.g., kinases) due to its planar heterocyclic structure .
- Ester vs. Acid : The ethyl ester in ’s compound could serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid, whereas the target compound’s free acid may have immediate bioavailability .
Research Findings and Implications
- Kinase Inhibition : Pyrrolo[2,3-c]pyridine nitriles () demonstrate potent GSK-3β inhibition, suggesting the target compound’s carboxylic acid group could be optimized for improved selectivity or binding affinity .
- Antimicrobial Activity: While structurally distinct, chlorinated 3-phenylpropanoic acids () highlight the importance of substituent electronegativity and hydrophobicity in antimicrobial design. The target compound’s methyl and oxo groups may similarly modulate target interactions .
- Stereochemical Considerations : emphasizes enantiomer-specific activity in pyrrolo-pyridine derivatives, implying that the target compound’s stereochemistry (if chiral) must be rigorously controlled .
Biological Activity
3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
- CAS Number : 1286709-58-7
Antimicrobial Properties
Recent studies have indicated that compounds with similar pyrrolo[2,3-c]pyridine structures exhibit significant antimicrobial activity. For example, derivatives of pyrrolopyrazine have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data on this compound is limited, its structural similarity suggests potential effectiveness against various pathogens.
Anti-inflammatory and Anticancer Activity
The compound is also being explored for its anti-inflammatory and anticancer properties. Research indicates that nitrogen-containing heterocycles can modulate inflammatory pathways and inhibit cancer cell proliferation. For instance, related compounds have demonstrated the ability to inhibit the expression of fibrotic markers in vitro, suggesting a potential role in treating fibrotic diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Cross-Coupling Reaction : The initial step involves the reaction of a pyrrole derivative with acyl (bromo)acetylenes.
- Formation of N-Propargylenaminones : The resulting acetylenes are treated with propargylamine.
- Intramolecular Cyclization : This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired pyrrolo structure.
Table 1: Summary of Biological Activities
| Activity Type | IC50/IC90 Values | Reference |
|---|---|---|
| Antimicrobial | 1.35 - 4.00 μM | |
| Anti-inflammatory | Not specified | |
| Anticancer | Not specified |
Case Study: Anti-tubercular Activity
In a study focused on developing anti-tubercular agents, derivatives of similar structures were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating that modifications to the pyrrolo structure can enhance biological activity significantly .
Q & A
What are the common synthetic routes for 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid, and what key intermediates are involved?
Basic Research Question
The synthesis typically involves multi-step organic reactions starting from tosylated intermediates. For example, a two-step route begins with 9-tosyl-9H-pyrimido[4,5-b]indoles, followed by nucleophilic aromatic substitution (SNAr) using 3-(octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile as a building block. Deprotection of the tosyl group under acidic or basic conditions yields the final compound . Key intermediates include halogenated pyrimidoindoles (e.g., 7-bromo or 7-iodo derivatives) and enantiomeric mixtures of the pyrrolo-pyridine core .
Which analytical techniques are critical for characterizing the structure and purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential. 1H NMR (e.g., δ 1.69–1.56 ppm for pyrrolidine protons) confirms regiochemistry, while HPLC (e.g., method A: retention time 6.594 min) assesses purity . X-ray crystallography resolves enantiomeric configurations, as demonstrated for derivatives like inhibitor 22 .
How do functional groups in this compound influence its reactivity and stability?
Basic Research Question
The carboxylic acid group enables salt formation or conjugation via amide bonds, while the pyrrolo-pyridine core participates in π-π stacking and hydrogen bonding with biological targets. The methyl group at N1 sterically hinders certain reactions, requiring optimized conditions (e.g., DMF at 75°C for SNAr) . Stability studies should account for pH-sensitive lactam rings and potential hydrolysis under acidic/basic conditions.
How can enantiomeric mixtures of derivatives be resolved, and what techniques confirm absolute configuration?
Advanced Research Question
Enantiomers (e.g., (3aR,7aS) and (3aS,7aR)) are separable via chiral HPLC or crystallization. Absolute configuration is confirmed using X-ray crystallography (as in inhibitor 22) or electronic circular dichroism (ECD) . For example, co-crystal structures with targets like GSK-3β validate binding modes .
What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Advanced Research Question
Comparative SAR studies highlight the importance of substituents on biological activity:
Substituents at C3/C5 of the pyrrolo-pyridine core significantly modulate potency and selectivity .
What mechanistic insights explain its role as a kinase or enzyme inhibitor?
Advanced Research Question
Pyrolo-pyridine derivatives act as ATP-competitive inhibitors by occupying the hydrophobic pocket of kinases (e.g., GSK-3β). The carboxylic acid forms hydrogen bonds with catalytic lysine residues, while the bicyclic core stabilizes the inactive kinase conformation. Co-crystallography with GSK-3β (PDB entry for inhibitor 22) reveals critical interactions with Val135 and Asp133 .
How can reaction conditions be optimized to improve yields in large-scale synthesis?
Advanced Research Question
Key optimizations include:
- Temperature control : SNAr reactions at 75°C in DMF improve coupling efficiency .
- Purification : Flash chromatography with gradient elution (petroleum ether:EtOAc/MeOH) reduces byproducts .
- Catalysts : Use of DIPEA (3 equiv) enhances nucleophilicity of the pyrrolo-pyridine amine .
How should contradicting bioactivity data in related compounds be addressed?
Advanced Research Question
Contradictions often arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or cellular permeability. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
